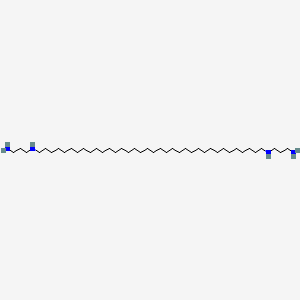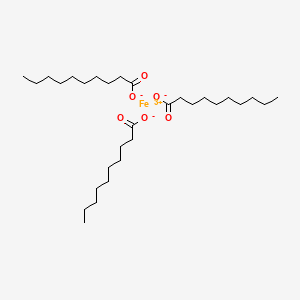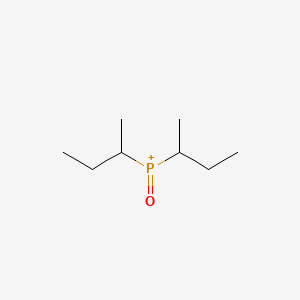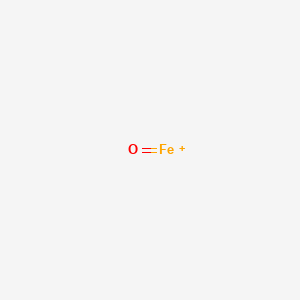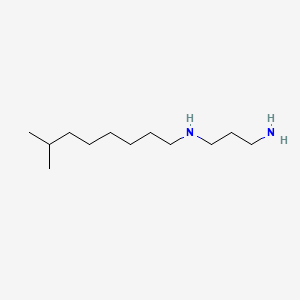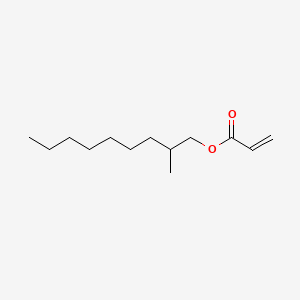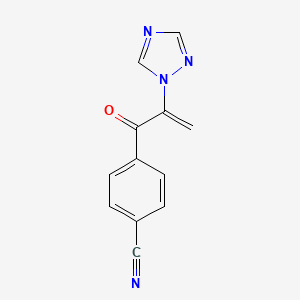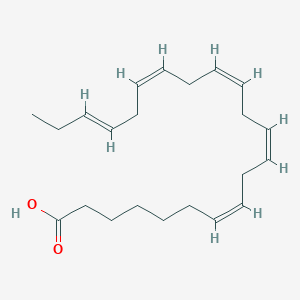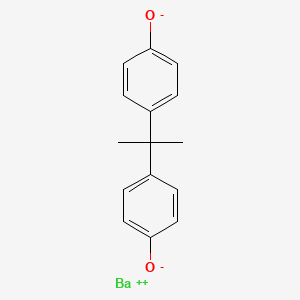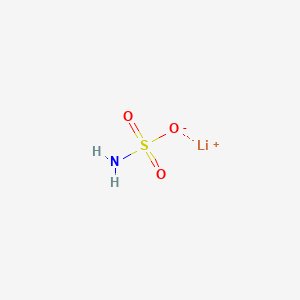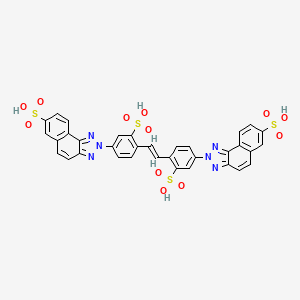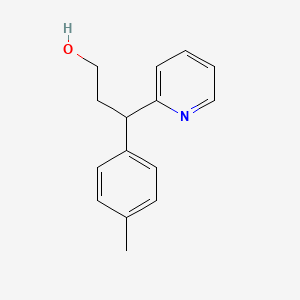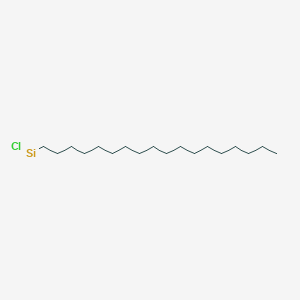
Chlorooctadecylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorooctadecylsilane is an organosilicon compound with the molecular formula C18H39ClSi . It is characterized by a long-chain hydrocarbon (octadecyl group) bonded to a silicon atom through a carbon-silicon bond, with a chlorine atom attached to the silicon. This compound is widely used in various applications due to its high surface activity and ability to modify surfaces .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorooctadecylsilane can be synthesized through the reaction of octadecyltrichlorosilane with a reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF). The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced through the direct chlorination of octadecylsilane. This process involves the reaction of octadecylsilane with chlorine gas in the presence of a catalyst, such as aluminum chloride (AlCl3), at elevated temperatures. The resulting product is then purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorooctadecylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form octadecylsilanol and hydrochloric acid.
Condensation Reactions: It can undergo condensation reactions with other silanes to form polysiloxanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are commonly used under mild conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Condensation: Catalysts like tin or titanium compounds are used to promote the condensation reactions.
Major Products Formed
Octadecylsilanol: Formed through hydrolysis.
Polysiloxanes: Formed through condensation reactions.
Functionalized Silanes: Formed through substitution reactions.
Applications De Recherche Scientifique
Chlorooctadecylsilane has a wide range of applications in scientific research, including:
Surface Modification: Used to modify the surface properties of materials, making them hydrophobic or oleophobic.
Chromatography: Employed in the preparation of stationary phases for high-performance liquid chromatography (HPLC) due to its ability to bond with silica particles.
Nanotechnology: Utilized in the synthesis of nanoparticles and nanocomposites to enhance their stability and functionality.
Biomedical Applications: Investigated for use in drug delivery systems and as a component in biocompatible coatings.
Mécanisme D'action
Chlorooctadecylsilane exerts its effects primarily through its ability to form strong bonds with surfaces. The silicon atom in the compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable siloxane linkage. This modification alters the surface energy and wettability of the material, making it more hydrophobic or oleophobic .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecylsilane: Similar in structure but lacks the chlorine atom.
Trichloro(octadecyl)silane: Contains three chlorine atoms bonded to the silicon atom.
Trimethoxy(octadecyl)silane: Contains three methoxy groups bonded to the silicon atom.
Uniqueness
Chlorooctadecylsilane is unique due to its specific combination of a long hydrocarbon chain and a reactive chlorine atom. This combination allows it to effectively modify surfaces and participate in various chemical reactions, making it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
86949-75-9 |
|---|---|
Formule moléculaire |
C18H37ClSi |
Poids moléculaire |
317.0 g/mol |
InChI |
InChI=1S/C18H37ClSi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19/h2-18H2,1H3 |
Clé InChI |
RDQMDMIXSNBRQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[Si]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


